Methyl 5-bromo-2-(dibromomethyl)benzoate
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Overview
Description
“Methyl 5-bromo-2-(dibromomethyl)benzoate” is a chemical compound . It is used for various purposes in the field of chemistry .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is characterized by the presence of bromine and methyl groups attached to a benzoate core . The exact arrangement of these groups can have a significant impact on the properties and reactivity of the molecule .Chemical Reactions Analysis
“Methyl 5-bromo-2-(dibromomethyl)benzoate” can participate in a variety of chemical reactions . The presence of the bromine and methyl groups makes it a versatile reagent that can be used in a wide range of synthetic applications .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(dibromomethyl)benzoate” has a molecular weight of 307.97 g/mol . It has a complex structure, which contributes to its unique physical and chemical properties .Scientific Research Applications
Synthesis of Complex Molecules : Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds are used in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it is involved in the synthesis of β-D-Olivosyl(1→3)-D-olivosides from mithramycin, showcasing its utility in forming intricate glycosidic bonds (Thiem & Gerken, 1982).
Development of Antiviral Agents : Compounds like Methyl 5-bromo-2-(dibromomethyl)benzoate are used in the synthesis of antiviral agents. A study demonstrates its role in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibit inhibitory activity against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antioxidant Properties : Bromophenols, related to Methyl 5-bromo-2-(dibromomethyl)benzoate, are isolated from marine algae and exhibit strong antioxidant properties. These compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, are potential sources of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).
Synthetic Methodology Development : The reactivity of brominated compounds, akin to Methyl 5-bromo-2-(dibromomethyl)benzoate, is exploited in developing new synthetic methodologies. Studies have shown the application of these compounds in the formation of bromodeoxy compounds through reactions with dibromomethyl methyl ether (Bock, Pedersen, & Thiem, 1979).
Pharmaceutical Synthesis : Methyl 5-bromo-2-(dibromomethyl)benzoate derivatives are used in the synthesis of pharmaceuticals, like Nilotinib, an antitumor agent. The complexity of its synthesis demonstrates the compound's utility in intricate chemical processes (Wang Cong-zhan, 2009).
Material Science Applications : The unique properties of Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds find applications in material science, particularly in developing new materials with specific properties (Kucerovy, Li, Prasad, & Repič, 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-(dibromomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBQOKFPSDJLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(dibromomethyl)benzoate |
Citations
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